2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with tert-butyl and methoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butyl)-4-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: It can be reduced to yield corresponding boronic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism of action of 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The tert-butyl and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar compounds to 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acids and boronate esters used in Suzuki-Miyaura coupling reactions. Some examples are:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
Compared to these compounds, this compound offers unique reactivity due to the presence of the tert-butyl group, which can provide steric hindrance and influence the overall reaction outcome .
Properties
Molecular Formula |
C17H27BO3 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-(3-tert-butyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO3/c1-15(2,3)13-11-12(9-10-14(13)19-8)18-20-16(4,5)17(6,7)21-18/h9-11H,1-8H3 |
InChI Key |
VJWRAWMNKCCPRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.